molecular formula C15H22N4OS2 B6471448 4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640877-84-3

4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6471448
CAS No.: 2640877-84-3
M. Wt: 338.5 g/mol
InChI Key: OKJQBPPVXJUJEE-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-cyclopropyl-1,3,4-thiadiazol-2-amine . Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, a component of the compound you mentioned, has a molecular weight of 141.19 . The SMILES string representation is Nc1nnc(s1)C2CC2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 5-cyclopropyl-1,3,4-thiadiazol-2-amine, it is a solid at room temperature .

Mechanism of Action

The mechanism of action of thiadiazole derivatives can vary widely depending on the specific compound and its biological target . Some thiadiazole derivatives have been found to have antimicrobial, antiviral, and anti-inflammatory activities .

Safety and Hazards

Safety and hazard information would depend on the specific compound. For 5-cyclopropyl-1,3,4-thiadiazol-2-amine, it has been classified as Acute Tox. 3 Oral, indicating that it may be toxic if swallowed .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their biological activity .

Properties

IUPAC Name

[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS2/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-17-16-13(22-15)11-3-4-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBPPVXJUJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(S2)C3CC3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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